molecular formula C24H30N4O5S B2905120 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898451-15-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Katalognummer: B2905120
CAS-Nummer: 898451-15-5
Molekulargewicht: 486.59
InChI-Schlüssel: MICWOIUXDAVHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl acetamide bridge to a cyclopenta[d]pyrimidin-4-yl core substituted with a morpholin-4-ylpropyl group. The cyclopenta[d]pyrimidine core, a fused bicyclic system, provides a rigid scaffold that may influence binding affinity in biological targets . The sulfanyl group introduces a thioether linkage, which can affect electronic properties and metabolic stability compared to oxygen-based analogs .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c29-22(25-17-5-6-20-21(15-17)33-14-13-32-20)16-34-23-18-3-1-4-19(18)28(24(30)26-23)8-2-7-27-9-11-31-12-10-27/h5-6,15H,1-4,7-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICWOIUXDAVHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Heterocycle Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclopenta[d]pyrimidine 3-(Morpholin-4-yl)propyl, benzodioxin-6-yl Sulfanyl, acetamide ~495.6 (estimated)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine 5,6-Dimethyl, benzodioxin-6-yl Ether, acetamide 427.5
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta[4,5]thienopyrimidine Phenyl, acetamide Ether, acetamide 326.0 ([M+H]⁺)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Morpholin-4-ylmethyl, benzodioxin-6-yl Sulfanyl, acetamide ~434.5 (estimated)

Key Observations:

Heterocyclic Core Diversity: The target compound’s cyclopenta[d]pyrimidine core distinguishes it from thieno[2,3-d]pyrimidine () and 1,2,4-triazole () analogs. Thienopyrimidine analogs () exhibit higher aromaticity, which may influence π-stacking interactions in biological systems .

Substituent Effects: The morpholinylpropyl group in the target compound offers extended alkyl chain length compared to the morpholinylmethyl group in , likely increasing lipophilicity (clogP ~2.8 vs. ~1.9 estimated). This could enhance membrane permeability but reduce aqueous solubility . Methyl substituents on the thienopyrimidine core () may sterically hinder interactions with hydrophobic binding pockets compared to the unsubstituted cyclopenta[d]pyrimidine in the target compound .

Linker Modifications: Sulfanyl (C–S–C) vs.

Insights:

  • Synthesis : The target compound likely employs a Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for sulfanyl acetamide formation, analogous to ’s methodology using XantPhos and Cs₂CO₃ .
  • Biological Potential: While direct data are absent, the morpholinylpropyl group is associated with kinase inhibition in related compounds (e.g., PI3K/mTOR inhibitors). The cyclopenta[d]pyrimidine core may mimic ATP-binding motifs in kinases .

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured during the process?

The synthesis involves sequential reactions to assemble the benzodioxin and cyclopenta[d]pyrimidine moieties. Critical steps include:

  • Coupling the morpholinylpropyl group to the pyrimidine core.
  • Thioacetamide linkage formation between the benzodioxin and pyrimidine units. Purity is monitored via thin-layer chromatography (TLC) at each stage, followed by recrystallization or precipitation for final purification .

Q. Which spectroscopic methods are used to confirm structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Mass spectrometry (MS) verifies molecular weight (≈378.45 g/mol), while IR spectroscopy identifies functional groups like sulfanyl and acetamide .

Q. What biological activities have been preliminarily observed, and how are these assays designed?

In vitro enzyme inhibition assays (e.g., α-glucosidase) are conducted using spectrophotometric methods. Compound concentrations are tested in a dose-dependent manner (e.g., 10–100 µM) with controls (e.g., acarbose) to assess IC₅₀ values. Weak-to-moderate inhibition suggests potential antidiabetic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the cyclopenta[d]pyrimidine core synthesis?

Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temperature vs. reflux) significantly impact cyclization efficiency. For example, using Na₂CO₃ as a base in CH₂Cl₂ at 25°C improves intermediate stability, while stepwise reagent addition reduces side reactions .

Q. How should researchers address contradictions in observed melting points or bioactivity data across studies?

Variability in melting points (e.g., 177–178°C vs. broader ranges) may arise from polymorphic forms or residual solvents. Re-crystallization in different solvents (e.g., ethyl acetate vs. methanol) can resolve this. Bioactivity discrepancies require validation via standardized assays (e.g., consistent enzyme sources and buffer conditions) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting α-glucosidase inhibition?

  • Core modifications: Replace the morpholinylpropyl group with piperazine or pyrrolidine to assess steric/electronic effects.
  • Substituent analysis: Systematically vary the benzodioxin’s substituents (e.g., electron-withdrawing vs. donating groups) and evaluate IC₅₀ shifts.
  • Molecular docking: Use software (e.g., AutoDock) to predict binding interactions with α-glucosidase’s active site .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Multi-step reactions risk intermediate degradation. Strategies include:

  • Flow chemistry: Continuous processing improves heat management and reduces side products.
  • Catalyst optimization: Transition from stoichiometric bases (e.g., Na₂CO₃) to catalytic systems (e.g., DMAP) .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

The compound is soluble in DMSO and ethanol but poorly in water. Formulation approaches include:

  • Nanoparticle encapsulation: Use PLGA polymers for controlled release.
  • Prodrug design: Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.